molecular formula C20H12F2N4O2 B10936805 2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10936805
M. Wt: 378.3 g/mol
InChI Key: OGACUAVKWBLVOF-UHFFFAOYSA-N
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Description

2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a triazoloquinazoline core, and a difluorophenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactionsThe final step involves the formation of the triazoloquinazoline core via cyclization reactions under controlled conditions, such as specific temperatures and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method ensures high purity and yield by optimizing reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(2,4-Difluorophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a furan ring, a triazoloquinazoline core, and a difluorophenoxy group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H12F2N4O2

Molecular Weight

378.3 g/mol

IUPAC Name

2-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C20H12F2N4O2/c21-12-5-7-17(15(22)9-12)27-10-13-6-8-18(28-13)19-24-20-14-3-1-2-4-16(14)23-11-26(20)25-19/h1-9,11H,10H2

InChI Key

OGACUAVKWBLVOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)F

Origin of Product

United States

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